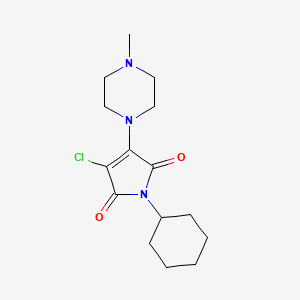
Aspirin calcium
Overview
Description
Aspirin calcium, also known as calcium acetylsalicylate, is a derivative of acetylsalicylic acid. It combines the properties of aspirin with the benefits of calcium, making it a unique compound with potential therapeutic applications. Aspirin is widely known for its analgesic, antipyretic, and anti-inflammatory properties, while calcium is essential for various physiological functions, including bone health and muscle function.
Mechanism of Action
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
This compound exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, this compound can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, this compound has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspirin calcium typically involves the reaction of acetylsalicylic acid with calcium carbonate or calcium hydroxide. The reaction can be represented as follows:
2C9H8O4+CaCO3→(C9H7O4)2Ca+CO2+H2O
In this reaction, acetylsalicylic acid reacts with calcium carbonate to form calcium acetylsalicylate, carbon dioxide, and water. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization and filtration to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Aspirin calcium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetylsalicylic acid and calcium ions.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The acetyl group in this compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Acetylsalicylic acid and calcium ions.
Oxidation: Oxidized derivatives of acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
Scientific Research Applications
Aspirin calcium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cardiovascular benefits.
Industry: Used in the formulation of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Acetylsalicylic Acid: The parent compound of aspirin calcium, known for its analgesic, antipyretic, and anti-inflammatory properties.
Calcium Salts: Various calcium salts, such as calcium carbonate and calcium citrate, are used for their calcium content and physiological benefits.
Uniqueness of this compound: this compound combines the therapeutic effects of acetylsalicylic acid with the benefits of calcium, making it a unique compound with potential advantages over its individual components. The combination may enhance the compound’s overall efficacy and provide additional health benefits.
Properties
CAS No. |
69-46-5 |
|---|---|
Molecular Formula |
C18H14CaO8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Key on ui other cas no. |
69-46-5 |
Synonyms |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
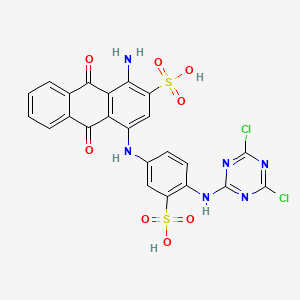
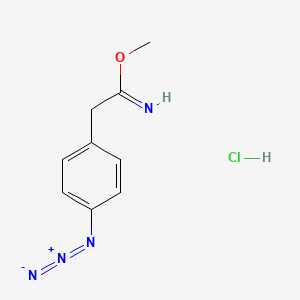

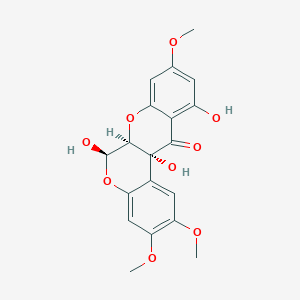
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
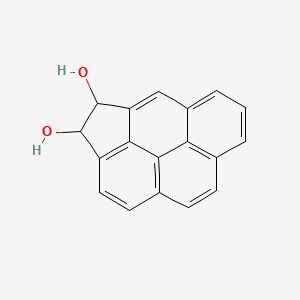
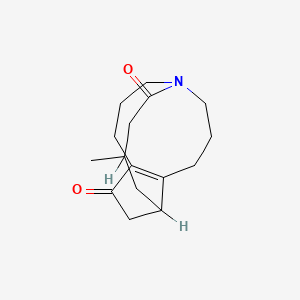
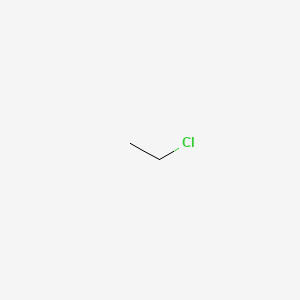

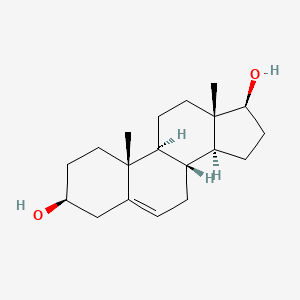
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
